molecular formula C20H14F3N3O2S B3533177 4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

Cat. No.: B3533177
M. Wt: 417.4 g/mol
InChI Key: BSAWWKYTAAGIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the amino, methoxybenzoyl, and trifluoromethyl anilino groups through various substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized thiophene derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3-methoxybenzoyl)amino]benzoate: Shares the methoxybenzoyl group but differs in the core structure.

    N, N ′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea: Contains the trifluoromethyl group but has a different functional framework.

Uniqueness

4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile is unique due to its specific combination of functional groups and the thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

4-amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2S/c1-28-14-7-2-4-11(8-14)17(27)18-16(25)15(10-24)19(29-18)26-13-6-3-5-12(9-13)20(21,22)23/h2-9,26H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWWKYTAAGIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC(=C3)C(F)(F)F)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Reactant of Route 2
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Reactant of Route 3
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Reactant of Route 4
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Reactant of Route 5
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile
Reactant of Route 6
4-Amino-5-(3-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]thiophene-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.